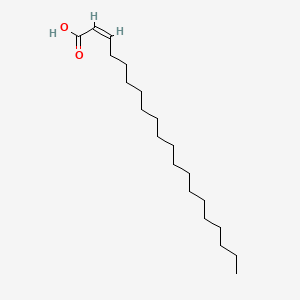

Eicosenoic acid, (Z)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Δ2-シスエイコセン酸: はアルファ、ベータ不飽和脂肪酸です。 この化合物は淡水シジミから抽出され、その潜在的な薬効、特に肝機能の改善と糖尿病ラットにおける血糖値の低下について研究されています .

準備方法

合成経路と反応条件: Δ2-シスエイコセン酸は、淡水シジミなどの天然資源からの抽出と精製によって合成することができます . 合成経路には、化合物の単離、続いて98%以上の高純度レベルを実現するための精製プロセスが含まれます .

工業生産方法: Δ2-シスエイコセン酸の工業生産には、天然資源からの大規模抽出、続いて結晶化や溶媒抽出などの技術を使用した精製が含まれます。 その後、この化合物は、さまざまな用途のために結晶性固体に製剤化されます .

化学反応の分析

反応の種類: Δ2-シスエイコセン酸は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化生成物の形成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、還元生成物の形成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

生成される主な生成物: これらの反応から生成される主な生成物には、Δ2-シスエイコセン酸のさまざまな酸化、還元、および置換誘導体があります .

科学研究における用途

Δ2-シスエイコセン酸は、次のようないくつかの科学研究における用途があります。

科学的研究の応用

Delta2-cis Eicosenoic Acid has several scientific research applications, including:

作用機序

Δ2-シスエイコセン酸は、いくつかの分子標的と経路を介してその効果を発揮します。

脂質代謝: この化合物は、脂肪酸の酸化と合成に関与する酵素と相互作用することで、脂質代謝に影響を与えます.

血糖調節: インスリン感受性を高め、細胞へのグルコース取り込みを促進することで、血糖値を低下させることが示されています.

類似の化合物との比較

Δ2-シスエイコセン酸は、その特定の構造と生物学的効果のために、他の類似の化合物とは異なります。 類似の化合物には、次のようなものがあります。

2-オクタデセン酸: 肝機能と血糖値への影響が知られています.

オレイン酸: オリーブオイルに含まれる一般的な一価不飽和脂肪酸で、心臓血管の健康に有益な効果が知られています.

リノール酸: さまざまな植物油に含まれる多価不飽和脂肪酸で、健康な皮膚と細胞膜の維持に役割を果たすことが知られています.

Δ2-シスエイコセン酸は、その特定のアルファ、ベータ不飽和構造と、糖尿病の治療と脂質代謝の改善における潜在的な薬効のために際立っています .

類似化合物との比較

Delta2-cis Eicosenoic Acid is unique compared to other similar compounds due to its specific structure and biological effects. Similar compounds include:

2-Octadecenoic Acid: Known for its effects on liver function and blood sugar levels.

Oleic Acid: A common monounsaturated fatty acid found in olive oil, known for its beneficial effects on cardiovascular health.

Linoleic Acid: A polyunsaturated fatty acid found in various vegetable oils, known for its role in maintaining healthy skin and cell membranes.

Delta2-cis Eicosenoic Acid stands out due to its specific alpha, beta-unsaturated structure and its potential medicinal uses in treating diabetes and improving lipid metabolism .

特性

IUPAC Name |

(Z)-icos-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28933-89-3 |

Source

|

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

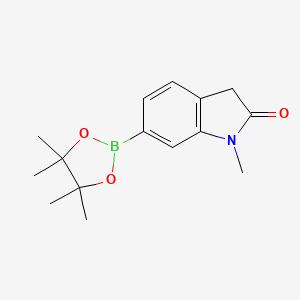

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)